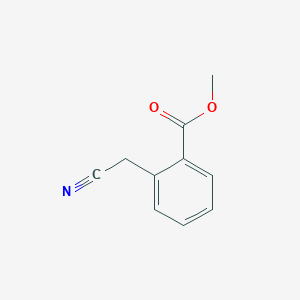

Methyl 2-(cyanomethyl)benzoate

Description

Contextual Significance as a Multifunctional Organic Synthon

Methyl 2-(cyanomethyl)benzoate (B8605764) serves as a key multifunctional synthon in advanced organic chemistry. A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The utility of this compound stems from the presence of multiple reactive sites that can be selectively addressed to construct more complex molecular architectures.

Its significance is highlighted by its role as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. lookchem.com For instance, it is identified as a building block in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). klivon.com The strategic placement of its functional groups allows for its participation in a variety of chemical transformations, making it a versatile tool for synthetic chemists. lookchem.com Research has demonstrated its use in base-promoted divergent annulation reactions with conjugated ynones to produce substituted 1-naphthols, showcasing its utility in forming complex polycyclic systems.

Overview of Key Functional Groups and Their Research Implications

The synthetic versatility of Methyl 2-(cyanomethyl)benzoate is a direct result of its distinct functional groups: a methyl ester, a cyanomethyl group, and an ortho-disubstituted aromatic ring. The interplay between these groups dictates the compound's reactivity and its applications in synthesis.

The Methyl Ester Group (-COOCH₃): This group is a classic carboxylate derivative. It can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid. It is also susceptible to transesterification to form other esters or can react with amines to produce amides. These transformations are fundamental in modifying the core structure for specific synthetic targets.

The Cyanomethyl Group (-CH₂CN): This functionality is composed of a nitrile (cyano) group attached to a methylene (B1212753) bridge.

Nitrile Group (-C≡N): The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide. It can also be reduced to a primary amine, providing a pathway to nitrogen-containing compounds. Furthermore, it can participate in various named reactions, such as the Ritter reaction or Thorpe-Ziegler reaction, to form new carbon-carbon or carbon-nitrogen bonds. ambeed.com

Methylene Bridge (-CH₂-): The protons on the methylene carbon are positioned between the electron-withdrawing aromatic ring and the nitrile group. This benzylic and alpha-nitrile position makes the protons acidic and amenable to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can engage in a wide range of alkylation and condensation reactions, allowing for chain extension and elaboration at this position.

The ortho-relationship of the methyl ester and cyanomethyl groups on the benzene (B151609) ring is particularly significant. This proximity allows for the potential of intramolecular cyclization reactions, a powerful strategy for the efficient construction of cyclic and heterocyclic systems. The specific reactivity of each functional group can be harnessed to achieve desired chemical transformations, solidifying the role of Methyl 2-(cyanomethyl)benzoate as a valuable synthon in the field of organic synthesis. lookchem.com

| Functional Group | Potential Reactions | Research Implications |

| Methyl Ester | Hydrolysis, Transesterification, Amidation | Access to carboxylic acids, other esters, and amides for further derivatization. |

| Nitrile | Hydrolysis, Reduction, Ritter Reaction, Thorpe-Ziegler Reaction ambeed.com | Synthesis of amides, carboxylic acids, primary amines, and formation of new C-C/C-N bonds. |

| Methylene Bridge | Deprotonation followed by Alkylation/Condensation | Introduction of new substituents at the benzylic position, chain elongation. |

| Ortho-Substitution | Intramolecular Cyclization | Efficient construction of complex cyclic and heterocyclic frameworks. |

| Note: This table summarizes the reactivity and research implications of the functional groups present in Methyl 2-(cyanomethyl)benzoate. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMADSXVGXNLKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971371 | |

| Record name | Methyl 2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5597-04-6 | |

| Record name | Methyl 2-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(Cyanomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Cyanomethyl Benzoate

Established Synthetic Routes to Methyl 2-(cyanomethyl)benzoate (B8605764) and its Analogues

Established methods for synthesizing Methyl 2-(cyanomethyl)benzoate primarily rely on classical organic reactions, including nucleophilic substitutions, condensations, esterifications, and cyanations of suitable precursors.

Nucleophilic Substitution Reactions in Methyl 2-(cyanomethyl)benzoate Synthesis

The most direct and widely utilized method for synthesizing Methyl 2-(cyanomethyl)benzoate is through the nucleophilic substitution of a halide in a precursor molecule with a cyanide ion. This reaction typically involves a benzylic halide, which is highly susceptible to an SN2 attack. stackexchange.com The benzylic carbon, being electron-deficient due to the inductive effects of the adjacent aromatic ring and the halogen, serves as an excellent electrophile for the cyanide nucleophile. stackexchange.com

A common precursor for this synthesis is methyl 2-(bromomethyl)benzoate or its chlorinated analogue. chemicalbook.com The reaction is typically carried out by treating the halogenated precursor with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). stackexchange.com The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products. For instance, the synthesis of a nitro-analogue, methyl 2-(cyanomethyl)-6-nitrobenzoate, was achieved by reacting methyl 2-(bromomethyl)-6-nitrobenzoate with KCN in a methanol (B129727)/water solvent system at 50°C for 4 hours, resulting in a 62% yield.

Table 1: Nucleophilic Substitution for the Synthesis of Methyl 2-(cyanomethyl)benzoate Analogues

| Precursor | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Methyl 2-(bromomethyl)-6-nitrobenzoate | KCN | Methanol/Water | 50°C | 62% |

Condensation Reactions for Methyl 2-(cyanomethyl)benzoate Formation

While direct condensation to form the parent compound is less common, Methyl 2-(cyanomethyl)benzoate serves as a key substrate in various condensation reactions to form more complex heterocyclic structures. These reactions showcase the utility and formation context of the title compound. For example, a domino "cyclization-lactamization" process has been developed using Methyl 2-(cyanomethyl)benzoate and bis(imidoyl) chlorides to afford indolo[1,2-b]isoquinolin-5-ones in a one-pot synthesis. nih.gov

Furthermore, a base-mediated divergent annulation of Methyl 2-(cyanomethyl)benzoates with conjugated ynones has been described to produce a range of 1-naphthols and xanthones with good to excellent yields and complete regioselectivity. researchgate.net These methods demonstrate the reactivity of the cyanomethyl group and the adjacent ester in forming new ring systems.

Esterification Approaches in the Synthesis of Methyl 2-(cyanomethyl)benzoate

Esterification represents a fundamental approach to synthesizing Methyl 2-(cyanomethyl)benzoate, typically by reacting the corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid, with methanol under acidic conditions. This reaction follows the general mechanism of Fischer esterification. The availability of 2-(cyanomethyl)benzoic acid is a prerequisite for this route. chemicalbook.com

Alternatively, the ester group can be introduced at different stages of the synthesis. For example, a process for preparing related compounds involves the selective bromination of a dimethylbenzoic acid, followed by esterification of the resulting acid with an alcohol, such as methanol or ethanol (B145695). google.com

Cyanation Reactions in the Formation of Methyl 2-(cyanomethyl)benzoate Precursors

Cyanation is the critical step that introduces the nitrile functional group to form Methyl 2-(cyanomethyl)benzoate from its halogenated precursors. Various cyanide reagents and reaction conditions have been explored to optimize this transformation.

The reaction of methyl 2-(bromomethyl)benzoate with tetraethylammonium (B1195904) cyanide (Et4NCN) in acetonitrile (B52724) has been shown to produce the desired product. nus.edu.sg In another example, displacement of bromine from a brominated precursor was achieved using potassium cyanide (KCN) with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr) in methanol. nus.edu.sg An industrial process for a related isomer involves reacting methyl 3-chloromethylbenzoate with sodium cyanide in toluene, using a phase-transfer catalyst. patsnap.comgoogle.com The use of water as a solvent for the cyanation reaction has also been reported, offering a greener alternative. researchgate.net

Table 2: Cyanation Reaction Conditions for Benzoate (B1203000) Precursors

| Precursor | Cyanide Reagent | Catalyst/Solvent | Yield | Source |

|---|---|---|---|---|

| Methyl 2-(bromomethyl)-3-nitrobenzoate | Et4NCN | Acetonitrile | 69% | nus.edu.sg |

| Methyl 2-(bromomethyl)-3-nitrobenzoate | KCN | Bu4NBr / Methanol | 22% | nus.edu.sg |

Novel and Emerging Synthetic Strategies for Methyl 2-(cyanomethyl)benzoate Derivatives

Recent research has focused on developing more innovative and efficient synthetic routes that deviate from classical methods.

A significant novel strategy for synthesizing 2-(cyanomethyl)benzoic esters involves the carbon-carbon bond cleavage of indanone derivatives. researchgate.netnih.govlookchem.com This reaction proceeds through a deprotonation of an alcohol with a base, which then undergoes a nucleophilic addition to the indanone. This is followed by a Beckmann fragmentation to yield the final ester product. researchgate.netnih.gov This method provides a unique approach for the late-stage functionalization of various natural alcohols. nih.gov

Green Chemistry Principles in Methyl 2-(cyanomethyl)benzoate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of Methyl 2-(cyanomethyl)benzoate and its derivatives to create more environmentally benign processes.

A notable advancement is the development of an electrochemical version of the indanone-to-ester synthesis. researchgate.netnih.gov This electrochemical method proceeds without the need for external chemical bases, reducing chemical waste and simplifying purification. nih.gov The use of water as a solvent in certain cyanation reactions also aligns with green chemistry principles by replacing volatile organic solvents. researchgate.net Furthermore, the use of bio-based and green solvents, such as 2-MeTHF, has been successfully applied in subsequent tandem reactions involving methyl 2-(cyanomethyl)benzoates, highlighting a move towards more sustainable chemical manufacturing. researchgate.net Patented methods for related isomers also emphasize achieving an environmentally friendly process with high yields and low costs. patsnap.com

Phase Transfer Catalysis in Methyl 2-(cyanomethyl)benzoate Preparation

Phase Transfer Catalysis (PTC) represents a powerful methodology for synthesizing compounds like Methyl 2-(cyanomethyl)benzoate, particularly in reactions involving immiscible phases. This technique facilitates the transfer of a reactant, typically an anion, from an aqueous phase to an organic phase where the reaction occurs. patsnap.com In the synthesis of cyanomethyl benzoates, PTC is employed to efficiently transport the cyanide anion (CN⁻) to react with a substrate like methyl 2-(bromomethyl)benzoate.

The core principle involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt such as tetrabutylammonium bromide or trioctylmethylammonium chloride. google.com This catalyst's lipophilic cation pairs with the cyanide anion, forming an ion pair that is soluble in the organic solvent containing the electrophilic substrate. This circumvents the need for expensive, anhydrous polar aprotic solvents, allowing the use of more economical and environmentally benign systems, sometimes with little to no organic solvent at all. patsnap.com

The reaction mechanism under PTC conditions for preparing a cyanomethyl benzoate typically proceeds as follows:

The cyanide salt (e.g., Sodium Cyanide) resides in the aqueous phase.

The phase-transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the cyanide anion (CN⁻) at the aqueous-organic interface, forming Q⁺CN⁻.

The lipophilic Q⁺CN⁻ complex diffuses into the organic phase.

In the organic phase, the cyanide anion performs a nucleophilic attack on the benzylic halide (e.g., methyl 2-(bromomethyl)benzoate), forming Methyl 2-(cyanomethyl)benzoate and releasing the catalyst's cation (Q⁺) with the halide anion (Br⁻).

The catalyst, now as Q⁺Br⁻, returns to the aqueous interface to repeat the cycle.

The use of PTC can significantly enhance reaction rates and is adaptable for continuous processes using micro-reactors, which offer rapid reaction times and high production efficiency. patsnap.com The effectiveness of PTC can be influenced by several factors, including the structure of the catalyst, the solvent system, and temperature. core.ac.uk For instance, catalysts with larger substituents on the quaternary ammonium core are often found to be more active. core.ac.uk

Process Optimization and Scalability Studies for Methyl 2-(cyanomethyl)benzoate Production

Optimizing the production of Methyl 2-(cyanomethyl)benzoate for large-scale industrial applications involves a multi-faceted approach focusing on cost-effectiveness, efficiency, safety, and environmental impact. patsnap.com Key areas of optimization include the choice of starting materials, reaction conditions, and purification methods.

A common synthetic route starts with a substituted toluene, such as 2-methylbenzoic acid, which undergoes a series of reactions including esterification, halogenation, and finally cyanation. For scalability, each step must be optimized. For example, the cyanation of the halogenated intermediate, such as methyl 2-(bromomethyl)benzoate, is a critical step where process parameters are finely tuned.

Key Optimization Parameters:

| Parameter | Description | Impact on Scalability |

| Reaction Temperature | Controlling the temperature is crucial to balance reaction rate with the formation of byproducts. For similar cyanomethylation reactions, temperatures are often maintained in a range of 60-80°C. | Consistent temperature control is vital in large reactors to ensure uniform product quality and prevent runaway reactions. |

| Solvent Choice | While polar aprotic solvents can enhance reactivity, scalable processes may favor biphasic systems (e.g., toluene-water) with a phase-transfer catalyst to reduce solvent cost and environmental impact. patsnap.com | Minimizing the use of volatile or toxic organic solvents simplifies waste management and improves process safety on an industrial scale. |

| Catalyst System | The use of phase-transfer catalysts or metal catalysts (e.g., cuprous cyanide) can dramatically improve reaction efficiency. patsnap.com Optimization involves selecting a catalyst that is robust, recyclable, and cost-effective. | Catalyst recovery and reuse are critical for the economic viability of a large-scale process. google.com |

| Continuous Flow Reactors | Modern optimization studies explore the use of micro-reactors or continuous flow systems. These offer superior heat and mass transfer, allowing for faster reactions (seconds to minutes), higher safety, and easier automation compared to traditional batch reactors. patsnap.com | Continuous flow processes are highly scalable and can lead to higher throughput and more consistent product quality. patsnap.com |

Yield Enhancement Strategies for Methyl 2-(cyanomethyl)benzoate

Maximizing the yield is a primary objective in process optimization. For the synthesis of cyanomethyl benzoates, yields can be significantly influenced by the reaction conditions and the purity of the starting materials. High yields, often in the range of 85-93%, have been reported for analogous syntheses under optimized conditions. google.com

Strategies to enhance yield include:

Stoichiometry Control: Precise control over the ratio of reactants is essential. For the cyanation step, using a slight excess of the cyanide source can help drive the reaction to completion, but a large excess can lead to unwanted side reactions and purification challenges.

Catalyst Selection and Loading: The choice of phase-transfer catalyst is critical. For instance, in the synthesis of methyl 3-(cyanomethyl)benzoate, trioctylmethylammonium chloride has been effectively used. google.com The optimal catalyst loading must be determined, as too little will result in slow reaction times, while too much adds unnecessary cost.

Reaction Time and Temperature: As shown in the table below, optimizing reaction time and temperature is a balancing act. Longer reaction times or higher temperatures can increase conversion but may also promote the formation of impurities, thereby reducing the isolated yield of the desired product. A patent for a similar compound, methyl 3-(cyanomethyl)benzoate, specifies a reflux at 65°C for 1 hour. google.com

Table of Reaction Condition Effects on Yield (Illustrative for Cyanomethyl Benzoates)

| Parameter | Condition A | Yield A | Condition B | Yield B | Source |

| Catalyst | None | Low | Phase-Transfer Catalyst | High (85-93%) | google.com |

| Temperature | Sub-optimal (e.g., <50°C) | Lower | Optimal (e.g., 65°C) | High (85-93%) | google.com |

| Solvent System | Single Organic Phase | Moderate | Biphasic (Toluene/Water) + PTC | High | patsnap.comgoogle.com |

Water Removal: In steps like esterification, the removal of water byproduct is crucial to shift the equilibrium towards the product, thus maximizing yield.

Purity Improvement Techniques for Methyl 2-(cyanomethyl)benzoate

Achieving high purity is as important as achieving a high yield, especially when the compound is an intermediate for pharmaceutical synthesis. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvent.

Standard and Advanced Purification Techniques:

Extraction and Washing: After the reaction, the crude product is typically extracted into an organic solvent. google.com This is followed by washing the organic layer with water or brine to remove water-soluble impurities like inorganic salts and the cyanide source.

Distillation: For liquid products, fractional distillation under reduced pressure is a highly effective method for separating the target compound from substances with different boiling points. google.com This is a common industrial practice for purification.

Crystallization/Recrystallization: If the final product is a solid, crystallization from a suitable solvent system is a powerful technique for achieving very high purity. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Chromatography: While often used on a laboratory scale, column chromatography can be employed to resolve unreacted starting materials and byproducts. However, due to cost and complexity, it is less favored for large-scale industrial production unless very high purity is required and other methods are insufficient.

Optimized Reaction Protocols: Modern synthetic protocols are sometimes designed to be so efficient that the product can be obtained in high purity by simple extraction and concentration, eliminating the need for more complex purification steps like chromatography. nih.gov For instance, a catalyst-free protocol for a similar transformation yielded a product that could be isolated by simple extraction and removal of the solvent. nih.gov A method for producing 2-amino-4-methylamino methyl benzoate hydrochloride reports achieving >98.0% purity after filtration and spin-drying the mother liquor. google.com

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Cyanomethyl Benzoate

Nucleophilic Reactivity of Methyl 2-(cyanomethyl)benzoate (B8605764)

The nucleophilic reactivity of Methyl 2-(cyanomethyl)benzoate is characterized by reactions at both the nitrile group and the benzylic position. The electron-withdrawing nature of the ortho-ester group and the cyano group influences the reactivity of the molecule towards nucleophiles.

The carbon atom of the nitrile group (–C≡N) in Methyl 2-(cyanomethyl)benzoate is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. libretexts.orgwikipedia.org Such reactions are fundamental for converting the cyano group into other functional groups like amines, amides, and ketones. encyclopedia.pubnih.gov

The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking the pi bond and forming a linear imine anion intermediate. This intermediate can then be protonated or undergo further reaction depending on the reagents and conditions. For instance, reduction with strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) proceeds via two successive nucleophilic additions of a hydride to the nitrile carbon, ultimately yielding a primary amine after an aqueous work-up. libretexts.orgchemistrysteps.com Similarly, Grignard reagents or other organometallic nucleophiles can add to the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org

While specific studies on Methyl 2-(cyanomethyl)benzoate are not extensively detailed in the literature, its nitrile group is expected to undergo these characteristic transformations. The presence of the ortho-ester group may influence the reaction rates and yields compared to simpler alkyl or aryl nitriles.

Table 1: General Nucleophilic Addition Reactions of Nitriles

| Reaction Type | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Reduction | LiAlH₄, then H₂O | Imine anion | Primary Amine |

| Hydrolysis | H₃O⁺ or OH⁻ | Amide | Carboxylic Acid |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Imine | Ketone |

Nucleophilic substitution reactions involving Methyl 2-(cyanomethyl)benzoate primarily relate to its synthesis from precursors where a leaving group at the benzylic position is displaced by a cyanide nucleophile. The SN2 mechanism is central to these transformations. youtube.comlibretexts.org

The synthesis of Methyl 2-(cyanomethyl)benzoate and its analogs frequently starts from the corresponding methyl 2-(halomethyl)benzoate, such as methyl 2-(bromomethyl)benzoate. In this reaction, the cyanide ion (CN⁻), typically from NaCN or KCN, acts as the nucleophile and attacks the electrophilic benzylic carbon, displacing the bromide ion. stackexchange.com The benzylic carbon is highly susceptible to SN2 attack because it is activated by the adjacent phenyl ring. stackexchange.com This reaction is typically carried out in a polar aprotic solvent like DMF or methanol (B129727) to enhance the nucleophilicity of the cyanide ion.

Conversely, while the cyanomethyl group itself is not a typical leaving group, substitution reactions on the aromatic ring can occur if other suitable leaving groups are present. For example, in Methyl 4-bromo-2-(cyanomethyl)benzoate, the bromine atom can be displaced by various nucleophiles. smolecule.com

Table 2: Synthesis of Cyanomethylbenzoates via Nucleophilic Substitution

| Precursor | Nucleophile | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl 2-(bromomethyl)-6-nitrobenzoate | KCN | Methanol/Water | Methyl 2-(cyanomethyl)-6-nitrobenzoate | 62% |

| 3-Bromomethyl-benzoic acid methyl ester | KCN | DMF | Methyl 3-(cyanomethyl)benzoate | - |

Electrophilic Reactivity and Transformations of Methyl 2-(cyanomethyl)benzoate

A key example of an electrophilic transformation is the bromination of Methyl 2-(cyanomethyl)benzoate. This reaction can be performed to introduce a bromine atom onto the aromatic ring, typically at the position para to the cyanomethyl group, leading to the formation of Methyl 4-bromo-2-(cyanomethyl)benzoate. smolecule.com This highlights that the activating (though weak) effect of the -CH₂CN group can direct the substitution pattern, despite the presence of the deactivating ester group.

Radical-Mediated Reactions Involving the Cyanomethyl Moiety

The cyanomethyl moiety (-CH₂CN) of Methyl 2-(cyanomethyl)benzoate can participate in radical reactions, typically involving the formation of the cyanomethyl radical (•CH₂CN). ontosight.ai This radical is a valuable intermediate for introducing the cyanomethyl group into various organic molecules, a process known as cyanomethylation. nih.govrsc.org

Cyanomethylation is a process that forms a new carbon-carbon bond by adding a cyanomethyl group. nih.gov Radical cyanomethylation can be achieved by generating the •CH₂CN radical from a suitable precursor, which then adds to an unsaturated compound or traps another radical intermediate. ontosight.ainih.gov While acetonitrile (B52724) is a common source for the cyanomethyl radical, derivatives like ethyl 2-(cyanomethyl)benzoate can also serve this role under photoredox conditions. encyclopedia.pub

The mechanism often begins with the generation of the •CH₂CN radical, for example, through hydrogen abstraction from acetonitrile by a potent radical initiator like a tert-butoxy (B1229062) radical. researchgate.netmdpi.com In photoredox catalysis, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with a precursor to generate the radical. nih.govrsc.org Once formed, the cyanomethyl radical can add to alkenes, alkynes, or trap other radical species to form the cyanomethylated product. ontosight.aisemanticscholar.org For example, adding a radical scavenger like TEMPO to a visible-light-promoted cyanomethylation reaction traps the cyanomethyl radical, providing evidence for a radical-mediated pathway. acs.org

Metal catalysts, particularly in the context of photoredox catalysis, are instrumental in mediating radical reactions involving the cyanomethyl group. nih.govsemanticscholar.org Iridium and Ruthenium-based photocatalysts are commonly employed to generate cyanomethyl radicals under mild conditions using visible light. nih.govrsc.orgacs.org

In a typical photoredox cycle, the metal catalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂) is excited by light to a highly reducing or oxidizing state. nih.gov This excited catalyst can then engage in a single-electron transfer with a radical precursor to generate the desired radical species. For instance, electrophilic α-carbonyl alkyl radicals can be generated from the corresponding bromides and subsequently trapped by a cyanomethylating agent in a process catalyzed by an Iridium or Ruthenium complex. nih.govrsc.org These methods allow for the efficient cyanomethylation of a wide range of substrates, including the late-stage functionalization of complex molecules like pharmaceuticals. rsc.orgsemanticscholar.org Copper catalysts have also been utilized in cyanomethylation reactions, where acetonitrile can coordinate with the metal before undergoing further transformations. encyclopedia.pubmdpi.com

Table 3: Metal Catalysts in Radical Cyanomethylation Reactions

| Catalyst | Reaction Type | Substrate Type | Key Feature |

|---|---|---|---|

| fac-Ir(ppy)₃ | Photoredox Catalysis | α-carbonyl alkyl bromides | Highly reducing catalyst for challenging substrates. nih.govrsc.org |

| Ru(bpy)₃Cl₂ | Photoredox Catalysis | α-carbonyl alkyl bromides, sulfonyl chlorides | Efficient for various radical precursors under blue light. nih.govrsc.org |

| Ir(ppy)₃ | Photoredox Catalysis | 2H-Indazoles | Promotes direct C-H cyanomethylation. acs.org |

Intramolecular Cyclization Reactions of Methyl 2-(cyanomethyl)benzoate Derivatives

Methyl 2-(cyanomethyl)benzoate and its derivatives are valuable precursors for the synthesis of isoquinolinone frameworks, which are important structural motifs in medicinal chemistry.

One established method involves the reductive cyclization of nitro-substituted derivatives. For example, methyl 2-cyanomethyl-3-nitrobenzoate undergoes selective reduction of the nitrile group with Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78°C). The resulting imine intermediate cyclizes in situ to afford 5-nitroisoquinolin-1-one. nus.edu.sgresearchgate.net This reaction provides a pathway to key intermediates for pharmacologically active molecules like PARP-1 inhibitors. researchgate.net

Another approach is the Reformatsky reaction, where an alkyl 2-(cyanomethyl)benzoate reacts with an α-bromocarboxylate and zinc metal. thieme-connect.de This process yields a 3-substituted isoquinolin-1(2H)-one, which can be further transformed through acidic hydrolysis and decarboxylation to produce 3-alkylisoquinolin-1(2H)-ones. thieme-connect.de

Additionally, base-promoted divergent annulation of methyl 2-(cyanomethyl)benzoates with conjugated ynones has been developed, leading to the formation of 1-naphthols and xanthones, demonstrating the versatility of the starting material in complex cyclizations. acs.org A domino "cyclization-lactamization" reaction has also been developed using methyl 2-(cyanomethyl)benzoate and bis(imidoyl) chlorides to synthesize indolo[1,2-b]isoquinolin-5-ones in a one-pot process. researchgate.net

| Reaction | Reactants | Reagents/Conditions | Product | Reference |

| Reductive Cyclization | Methyl 2-cyanomethyl-3-nitrobenzoate | 1. DIBAL-H, -78°C | 5-Nitroisoquinolin-1-one | nus.edu.sgresearchgate.net |

| Reformatsky Reaction | Methyl 2-(cyanomethyl)benzoate, Methyl 2-bromo-2-methylpropanoate | 1. Zn, HgCl₂ (cat.), Benzene (B151609), reflux2. 10% H₂SO₄ | Methyl 2-methyl-2-(1-oxo-1,2-dihydroisoquinolin-3-yl)propanoate | thieme-connect.de |

| Domino Cyclization | Methyl 2-(cyanomethyl)benzoate, Oxalic acid bis(imidoyl) dichlorides | Sodium hydride | Indolo[1,2-b]isoquinolin-5-ones | researchgate.net |

The outcome of the intramolecular cyclization reactions of methyl 2-(cyanomethyl)benzoate derivatives is highly sensitive to both steric and electronic effects. royalsocietypublishing.org These factors can dictate the regioselectivity and even which functional group reacts preferentially.

In the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate derivatives, steric hindrance plays a critical role. nus.edu.sgresearchgate.net While the parent compound selectively yields the isoquinolinone via nitrile reduction, introducing a bulky substituent, such as a benzyl (B1604629) group, at the α-position (the methylene (B1212753) carbon) completely shifts the reaction pathway. nus.edu.sgresearchgate.net Under the same DIBAL-H reduction conditions, the sterically hindered nitrile remains intact, and the ester group is reduced instead, leading to the formation of the corresponding benzaldehyde. nus.edu.sgresearchgate.net

Conversely, increasing the steric bulk of the ester group itself also alters the reaction course. When the methyl ester is replaced with a more sterically demanding isopropyl ester, reduction with DIBAL-H leads to the formation of 5-nitroisoquinoline. nus.edu.sgresearchgate.net This product arises from the reduction of both the ester and the nitrile groups prior to cyclization. nus.edu.sgresearchgate.net The electron-withdrawing nitro group also plays a crucial electronic role, activating the aromatic ring for cyclization.

The influence of these factors is summarized in the table below, based on the reductive cyclization with DIBAL-H.

| Substrate | Steric Modification | Observed Product | Inferred Pathway | Reference |

| Methyl 2-cyanomethyl-3-nitrobenzoate | None (parent) | 5-Nitroisoquinolin-1-one | Selective nitrile reduction followed by cyclization | nus.edu.sgresearchgate.net |

| Methyl 2-(1-cyano-2-phenylethyl)-3-nitrobenzoate | Bulky benzyl group on α-carbon | 2-(1-Cyano-2-phenylethyl)-3-nitrobenzaldehyde | Selective ester reduction; nitrile unreacted | nus.edu.sg |

| Isopropyl 2-(cyanomethyl)-3-nitrobenzoate | Bulky isopropyl ester group | 5-Nitroisoquinoline | Reduction of both ester and nitrile groups | nus.edu.sgresearchgate.net |

Oxidation and Reduction Chemistry of Methyl 2-(cyanomethyl)benzoate

The selective reduction of either the nitrile or the ester group in methyl 2-(cyanomethyl)benzoate and its derivatives is a key synthetic challenge, with the outcome heavily dependent on the choice of reducing agent and the substrate's steric and electronic properties.

As detailed in the context of cyclization reactions, DIBAL-H at low temperatures can selectively reduce the nitrile in a substituted methyl 2-(cyanomethyl)benzoate to an imine, which then cyclizes. nus.edu.sgresearchgate.net However, this selectivity is fragile. Steric hindrance introduced near the nitrile group can prevent its reduction, favoring the reduction of the less hindered ester group to an aldehyde. nus.edu.sg

For the selective reduction of the nitrile group to a primary amine (e.g., to form methyl 2-(2-aminoethyl)benzoate) while leaving the ester intact, catalytic hydrogenation is a widely used method. Reagents such as Raney Nickel (Raney Ni), Platinum (Pt), or Palladium on carbon (Pd/C) with hydrogen gas (H₂) are effective for this transformation. researchgate.net Raney Cobalt is also noted for its good selectivity for nitriles. researchgate.net Another approach is selective catalytic transfer hydrogenation using Pd/C with a hydrogen donor like formic acid and triethylamine. researchgate.net

Conversely, reagents like Lithium Aluminum Hydride (LiAlH₄) are generally strong and would likely reduce both the nitrile and the ester functionalities.

| Desired Transformation | Reagent/Method | Comments | Reference |

| Nitrile → Primary Amine (Ester intact) | Catalytic Hydrogenation (H₂/Raney Ni, H₂/Pd/C) | Good selectivity for the nitrile group. | researchgate.net |

| Nitrile → Imine (in situ cyclization) | DIBAL-H at low temperature | Sensitive to steric hindrance. | nus.edu.sgresearchgate.net |

| Ester → Aldehyde (Nitrile intact) | DIBAL-H at low temperature | Achieved when nitrile is sterically hindered. | nus.edu.sg |

| Ester and Nitrile Reduction | LiAlH₄ | Strong reducing agent, generally non-selective. |

The cyanomethyl group (–CH₂CN) in benzoate (B1203000) esters is susceptible to oxidation, providing a route to carboxylic acid derivatives. Research on the analogous ethyl 2-(cyanomethyl)benzoate shows that the cyanomethyl group can be oxidized to a carboxymethyl group (–CH₂COOH), which would result in the formation of 2-(carboxymethyl)benzoic acid. Strong oxidizing agents are typically required for this transformation.

Key findings for the oxidation of the ethyl ester, which are indicative of the reactivity of the methyl ester, include:

Potassium permanganate (B83412) (KMnO₄): In an acidic aqueous solution, KMnO₄ can oxidize the cyanomethyl group, yielding 2-(carboxymethyl)benzoic acid with reported yields of 75–85%.

Chromium trioxide (CrO₃): With a sulfuric acid catalyst, CrO₃ can also effect this oxidation.

These oxidative transformations are significant for producing dicarboxylic acid derivatives that serve as intermediates in pharmaceutical synthesis.

Applications of Methyl 2 Cyanomethyl Benzoate in Advanced Organic Synthesis

Methyl 2-(cyanomethyl)benzoate (B8605764) as a Key Building Block for Complex Organic Molecules

Methyl 2-(cyanomethyl)benzoate's utility as a foundational component in the construction of intricate organic architectures is well-established. The presence of the reactive cyanomethyl group, susceptible to both nucleophilic and electrophilic attack, alongside the modifiable methyl ester, provides multiple avenues for molecular elaboration. lookchem.com This dual functionality allows for its integration into a variety of synthetic strategies aimed at producing complex target molecules.

One notable application is its use in base-mediated divergent annulation reactions with conjugated ynones. acs.org This method allows for the synthesis of a broad range of 1-naphthols and xanthones in moderate to excellent yields. acs.org The reaction's regioselectivity and the ability to control the divergent synthesis based on the substrate make it a powerful tool for generating molecular diversity. acs.org The scalability of this protocol has been demonstrated through gram-scale preparations, and the resulting products are valuable intermediates for further synthetic transformations. acs.org

The cyanomethyl group's reactivity is central to its role as a building block. It can be readily transformed into other functional groups, such as primary amines through reduction or carboxylic acids via hydrolysis, significantly expanding its synthetic potential. mdpi.com This versatility makes methyl 2-(cyanomethyl)benzoate and its derivatives valuable precursors in the synthesis of pharmaceuticals and agrochemicals. smolecule.com

Synthesis of Nitrogen-Containing Heterocyclic Compounds Utilizing Methyl 2-(cyanomethyl)benzoate

The inherent reactivity of the cyanomethyl and benzoate (B1203000) functionalities in methyl 2-(cyanomethyl)benzoate makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.comresearchgate.netki.se These structural motifs are prevalent in a vast number of biologically active molecules and pharmaceuticals. nih.gov

Derivatization to 3-Aminoisocarbostyrils

While direct derivatization of methyl 2-(cyanomethyl)benzoate to 3-aminoisocarbostyrils is a specific transformation, the broader context of its use in synthesizing isoquinoline-related structures is more extensively documented. The combination of the cyanomethyl and methyl benzoate groups provides the necessary framework for constructing the isoquinoline (B145761) core.

Precursor to Isoquinolines and Related Scaffolds

Methyl 2-(cyanomethyl)benzoate and its analogs are key intermediates in the synthesis of isoquinolines. researchgate.net For instance, the reductive cyclization of related compounds like methyl 2-cyanomethyl-3-nitrobenzoate is a known strategy for forming the isoquinoline ring system. Furthermore, palladium-catalyzed tandem reactions of 2-(cyanomethyl)benzonitriles with arylboronic acids in water provide an environmentally friendly route to diverse isoquinoline derivatives under mild conditions. researchgate.net This method proceeds through carbopalladation of the C(sp3)-cyano group followed by intramolecular cyclization. researchgate.net

The versatility of the isoquinoline scaffold, readily accessible from methyl 2-(cyanomethyl)benzoate derivatives, is highlighted by its presence in numerous natural products and medicinal agents. researchgate.net The development of novel synthetic strategies, including those utilizing organocatalysts, continues to expand the toolkit for preparing these important heterocyclic compounds. researchgate.net

Role in the Elaboration of Functionalized Benzoate Derivatives

The methyl benzoate portion of methyl 2-(cyanomethyl)benzoate serves as a handle for further functionalization, leading to a wide array of substituted benzoate derivatives. These derivatives are important intermediates in various chemical industries. mdpi.commdpi.com

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions or be converted to other functional groups. For example, the synthesis of a series of methyl benzoates can be achieved through esterification reactions catalyzed by solid acids. mdpi.commdpi.com This highlights the industrial relevance of transformations involving the benzoate moiety.

Furthermore, the aromatic ring of the benzoate can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further manipulated. This adaptability makes methyl 2-(cyanomethyl)benzoate a valuable starting point for creating a diverse library of functionalized aromatic compounds.

Contributions to Specialty Chemical and Material Synthesis

The unique chemical properties of methyl 2-(cyanomethyl)benzoate and its derivatives also lend themselves to the synthesis of specialty chemicals and materials. The presence of both a nitrile and an ester group allows for its incorporation into polymeric structures or for its use as a precursor to molecules with specific electronic or optical properties.

For instance, derivatives of methyl 2-(cyanomethyl)benzoate are explored for their potential use in creating materials with enhanced durability or specific reactivity. The ability to introduce various functional groups onto the core structure allows for the fine-tuning of the final material's properties. This makes it a valuable component in the field of materials science for the development of novel polymers and resins. smolecule.com

Advanced Characterization and Structural Elucidation of Methyl 2 Cyanomethyl Benzoate and Its Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopic methods provide a detailed view of the molecular structure of Methyl 2-(cyanomethyl)benzoate (B8605764), confirming the identity and arrangement of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

High-resolution NMR spectroscopy is a cornerstone for the structural confirmation of Methyl 2-(cyanomethyl)benzoate (C₁₀H₉NO₂) klivon.com. Both ¹H and ¹³C NMR spectra provide definitive evidence for the compound's architecture.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all hydrogen atoms within the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the δ 7.2–8.1 ppm range. A distinct singlet for the methyl ester protons (-OCH₃) is expected around δ 3.8–3.9 ppm, while the methylene (B1212753) protons of the cyanomethyl group (-CH₂CN) would also produce a singlet, typically found at approximately δ 4.0–4.2 ppm .

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Key resonances include the ester carbonyl carbon at about 168 ppm and the nitrile carbon around 118 ppm . The carbons of the aromatic ring and the methyl and methylene groups also show characteristic chemical shifts that complete the structural picture klivon.com. For comparison, in the related compound Methyl 2,6-bis(cyanomethyl)benzoate, the IUPAC name is methyl 2,6-bis(cyanomethyl)benzoate and its formula is C₁₂H₁₀N₂O₂ uq.edu.au.

Interactive Data Table: Predicted NMR Data for Methyl 2-(cyanomethyl)benzoate

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₄) | 7.2 - 8.1 (multiplet) |

| ¹H | Methyl Ester (-OCH₃) | ~ 3.9 (singlet) |

| ¹H | Methylene (-CH₂CN) | ~ 4.1 (singlet) |

| ¹³C | Ester Carbonyl (C=O) | ~ 168 |

| ¹³C | Nitrile (C≡N) | ~ 118 |

| ¹³C | Aromatic (C₆H₄) | 125 - 140 |

| ¹³C | Methyl Ester (-OCH₃) | ~ 52 |

Note: The data in this table is based on typical chemical shifts for the respective functional groups and may vary slightly based on the specific solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is crucial for identifying the characteristic functional groups present in Methyl 2-(cyanomethyl)benzoate klivon.compharmaffiliates.com. The IR spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent peaks are associated with the ester and nitrile functionalities:

C=O Stretch (Ester): A strong absorption band is observed in the region of 1720-1740 cm⁻¹. This is a characteristic peak for the carbonyl group in a benzoate (B1203000) ester docbrown.info.

C≡N Stretch (Nitrile): A sharp, medium-intensity band appears around 2240-2260 cm⁻¹. This absorption is indicative of the nitrile group .

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3040-3100 cm⁻¹), while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) researchgate.netvscht.cz.

C-O Stretch (Ester): The C-O stretching vibrations of the ester group usually result in two bands in the 1000-1300 cm⁻¹ region.

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of overlapping vibrations unique to the molecule, serving as a "fingerprint" for identification docbrown.info.

For the related compound, methyl 2-(cyanomethyl)-3-fluorobenzoate, the key IR peaks include the ester C=O stretch at approximately 1720 cm⁻¹ and the nitrile C≡N stretch around 2240 cm⁻¹ .

Interactive Data Table: Characteristic IR Absorptions for Methyl 2-(cyanomethyl)benzoate

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | ~ 2250 | Medium, Sharp |

| Ester (C=O) | Stretch | ~ 1720 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight of Methyl 2-(cyanomethyl)benzoate and provides insight into its structure through analysis of its fragmentation patterns klivon.combldpharm.com. The compound has a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol tcichemicals.com.

The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can validate the exact molecular formula . The fragmentation of the molecular ion under electron impact would likely involve the loss of stable neutral fragments or radicals. Common fragmentation pathways for this molecule could include:

Loss of the methoxy (B1213986) group (•OCH₃, 31 u), resulting in a fragment ion at m/z 144.

Loss of the methyl ester group (•COOCH₃, 59 u), leading to a fragment at m/z 116.

Loss of the cyanomethyl radical (•CH₂CN, 40 u), producing an ion at m/z 135.

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of Methyl 2-(cyanomethyl)benzoate itself is not widely reported in the searched literature, analysis of its derivatives provides significant understanding of the spatial arrangement, intermolecular forces, and packing motifs in the solid state.

Crystal Structure Analysis of Methyl 2-(cyanomethyl)benzoate Derivatives

The study of derivatives offers a window into the likely structural behavior of the parent compound. For example, the crystal structure of Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate (C₁₇H₁₄Cl₂N₂O₂) has been determined. It crystallizes in the monoclinic space group P2₁/n with four molecules per unit cell researchgate.net. The analysis of such derivatives provides precise data on bond lengths, bond angles, and torsion angles, revealing the three-dimensional conformation of the molecules in the crystalline state researchgate.netresearchgate.net.

Another related compound, Methyl 2-(2,2-dicyano-1-methylethenyl)benzoate (C₁₃H₁₀N₂O₂), also crystallizes in the monoclinic system (space group P 1 21/c 1) crystallography.net. Its crystallographic data provides a reference for how benzoate derivatives containing cyano groups pack in the solid state.

Interactive Data Table: Crystallographic Data for Selected Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

|---|---|---|---|---|---|

| Ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate | C₁₇H₁₄Cl₂N₂O₂ | Monoclinic | P2₁/n | a = 8.4863 Å, b = 12.654 Å, c = 15.088 Å, β = 103.612° | researchgate.net |

| Methyl 2-(2,2-dicyano-1-methylethenyl)benzoate | C₁₃H₁₀N₂O₂ | Monoclinic | P 1 21/c 1 | a = 14.076 Å, b = 6.153 Å, c = 14.437 Å, β = 110.92° | crystallography.net |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions ias.ac.in. In the derivatives of Methyl 2-(cyanomethyl)benzoate, hydrogen bonds and other weak interactions play a crucial role in stabilizing the crystal lattice.

Polymorphism Studies in Methyl 2-(cyanomethyl)benzoate Analogues

The phenomenon of polymorphism, where a chemical compound exists in more than one crystalline form, is of significant interest in materials science and pharmaceuticals due to the different physicochemical properties exhibited by each polymorph. In the context of analogues of methyl 2-(cyanomethyl)benzoate, polymorphism is often intrinsically linked to the conformational flexibility of the molecule. The ability of certain bonds to rotate allows the molecule to adopt different conformations, which can then pack in various ways in the solid state, leading to the formation of distinct polymorphs.

Identification and Characterization of Polymorphic Forms

The study of polymorphism in analogues of methyl 2-(cyanomethyl)benzoate involves the synthesis of related compounds and subsequent screening for different crystalline forms. For instance, research into fenamic acid derivatives, which share a similar structural scaffold, has revealed the existence of multiple polymorphs for several analogues. researchgate.net

A notable example is the investigation of 3-methyl-2-(phenylamino)benzoic acids. rsc.org In a study of five such compounds, a preliminary polymorph screen identified one crystalline form for four of the compounds, while the fifth compound was found to exist in three polymorphic forms and a solvate. rsc.org These different forms were characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and FT-IR spectroscopy, to unambiguously identify and differentiate the polymorphs. rsc.org

Similarly, the investigation into 2-((2,6-dichlorophenyl)amino)benzoic acid and 2-((2,6-dimethylphenyl)amino)benzoic acid has also yielded multiple polymorphic forms. researchgate.net The phase behaviors of these systems were studied using techniques like differential scanning calorimetry (DSC), which revealed that some polymorphs could convert to others upon heating. researchgate.net This highlights the thermodynamic relationships between the different crystalline forms.

The crystallographic data for different polymorphs of an analogue provide detailed insights into their structural differences. For example, the crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate has been determined, offering valuable information on its spatial arrangement and intermolecular interactions within the crystal lattice. researchgate.net

Below is a representative data table illustrating the kind of crystallographic data obtained for different polymorphic forms of an analogue.

| Parameter | Polymorph I | Polymorph II | Polymorph III |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P2₁/n | Pca2₁ | P-1 |

| a (Å) | 8.4863 | 10.2345 | 7.9876 |

| b (Å) | 12.654 | 15.7890 | 11.5432 |

| c (Å) | 15.088 | 9.8765 | 14.3210 |

| β (°) | 103.61 | 90 | 95.43 |

| V (ų) | 1574.8 | 1598.7 | 1309.8 |

| Z | 4 | 4 | 2 |

Note: This table is a representative example based on typical crystallographic data and does not represent a specific analogue of Methyl 2-(cyanomethyl)benzoate.

Conformational Flexibility and Its Impact on Solid-State Structures

The existence of polymorphism in analogues of methyl 2-(cyanomethyl)benzoate is often a direct consequence of the molecule's conformational flexibility. researchgate.net Different conformers, or spatial arrangements of the molecule, can arise from the rotation around single bonds. These different conformers may have similar energies, making it possible for them to co-exist and pack into different crystal lattices, thereby forming polymorphs.

A conformational scan can provide insight into the origin of polymorphism. rsc.org For instance, in the case of the polymorphic 3-methyl-2-(phenylamino)benzoic acid derivative, a computational conformational scan revealed that the different conformers observed in the crystal structures of the polymorphs corresponded to energy minima on the potential energy surface. rsc.orgresearchgate.net This suggests that the observed solid-state conformations are energetically favorable.

The following table summarizes key conformational parameters for different hypothetical polymorphs of an analogue, illustrating how conformational changes are manifested in the solid state.

| Polymorph | Torsion Angle 1 (°) | Torsion Angle 2 (°) | Molecular Packing Motif |

| Polymorph I | 45.2 | 175.8 | Herringbone |

| Polymorph II | -60.5 | 10.3 | π-stacking |

| Polymorph III | 30.1 | -160.2 | Head-to-tail chains |

Note: This table is a representative example and does not represent a specific analogue of Methyl 2-(cyanomethyl)benzoate.

Theoretical and Computational Studies of Methyl 2 Cyanomethyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of methyl 2-(cyanomethyl)benzoate (B8605764).

DFT calculations can predict the electronic structure of methyl 2-(cyanomethyl)benzoate, offering insights into its stability, reactivity, and spectroscopic properties. researchgate.net By solving the Schrödinger equation for the molecule, researchers can determine the distribution of electrons and the energies of molecular orbitals. This information helps in understanding how the molecule will interact with other chemical species and with electromagnetic radiation.

Key electronic properties that can be calculated include:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a map for potential reactive sites. dergipark.org.tr

Interactive Table: Calculated Electronic Properties of a Related Benzimidazole (B57391) Derivative

| Property | Value |

|---|---|

| Dipole Moment (D) | 4.15 |

| Polarizability (⟨α⟩ x 10–23 esu) | 168 |

Data is for a related N-1-sulfonyl substituted derivative of a 2-substituted benzimidazole and is illustrative of the types of properties calculated. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.defaccts.de This analysis provides quantitative information about bonding interactions, charge distribution, and intramolecular delocalization effects. dergipark.org.tr

For methyl 2-(cyanomethyl)benzoate, NBO analysis can elucidate:

Hybridization of Atomic Orbitals: It determines the spd character of the atomic orbitals involved in forming bonds, offering a detailed view of the bonding framework. uni-muenchen.de

Donor-Acceptor Interactions: NBO analysis can identify and quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These "delocalization" effects, often described using second-order perturbation theory, indicate the extent of electron density sharing between different parts of the molecule, which can significantly impact its reactivity and stability. researchgate.net

Natural Population Analysis (NPA): This provides a more robust method for assigning partial atomic charges compared to other methods, giving a clearer picture of the charge distribution within the molecule. dergipark.org.tr

Interactive Table: Illustrative NBO Analysis Data for a C-O Bond

| Property | Value |

|---|---|

| Bond Type | σ(C-O) |

| C Contribution | 41.41% (sp1.91) |

| O Contribution | 58.59% (sp3.16) |

This data is a generic example of NBO output for a carbon-oxygen single bond and is not specific to Methyl 2-(cyanomethyl)benzoate. uni-muenchen.de

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions involving methyl 2-(cyanomethyl)benzoate. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism. smu.edu This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy relative to the reactants. This energy difference is the activation energy, a key factor in determining the reaction rate. researchgate.net

For instance, in reactions such as the hydrolysis of the ester group or nucleophilic attack at the cyanomethyl group, computational models can:

Visualize Transition State Geometries: Determine the three-dimensional arrangement of atoms at the peak of the energy barrier.

Calculate Activation Energies: Predict the energy required to overcome the reaction barrier, which correlates with the reaction rate. researchgate.net

Follow the Intrinsic Reaction Coordinate (IRC): Trace the path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. researchgate.net

These computational studies can help to rationalize experimentally observed product distributions and to predict the outcome of new reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, static molecules (often in a simulated vacuum or with a simple solvent model), molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a more realistic, dynamic environment. mdpi.comelsevierpure.com

For methyl 2-(cyanomethyl)benzoate, MD simulations can be used to:

Explore Conformational Landscapes: The molecule can rotate around its single bonds, leading to different spatial arrangements (conformers). MD simulations can identify the most stable conformers and the energy barriers between them.

Study Solvation Effects: By explicitly including solvent molecules in the simulation, it is possible to get a detailed picture of how the solvent interacts with the solute and influences its conformation and reactivity. nih.gov

Investigate Intermolecular Interactions: MD simulations can model how multiple molecules of methyl 2-(cyanomethyl)benzoate interact with each other in the liquid or solid state, providing insights into properties like boiling point and crystal packing. They can also be used to study the interaction of methyl 2-(cyanomethyl)benzoate with other molecules, such as proteins in a biological context. mdpi.com

Structure-Reactivity Relationship Predictions Based on Computational Data

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to build predictive models for the reactivity of methyl 2-(cyanomethyl)benzoate. This involves establishing a relationship between calculated properties and experimentally observed reactivity.

For example, one could correlate:

Calculated Atomic Charges: The partial charges on different atoms, as determined by NBO or other population analyses, can be used to predict the most likely sites for nucleophilic or electrophilic attack. dergipark.org.tr

Frontier Molecular Orbital Energies: The energies of the HOMO and LUMO can be used in the framework of frontier molecular orbital theory to explain and predict the outcomes of pericyclic and other reactions. nih.gov

Steric Hindrance: The three-dimensional shape of the molecule, as explored through conformational analysis, can be used to predict how steric effects will influence the accessibility of different reactive sites.

These computational predictions can guide the design of new experiments and the development of new synthetic applications for methyl 2-(cyanomethyl)benzoate. researchgate.net

Biocatalytic Transformations and Enzymatic Interactions

Methyl 2-(cyanomethyl)benzoate (B8605764) as a Substrate in Enzyme-Catalyzed Reactions

"Methyl 2-(cyanomethyl)benzoate" serves as a bifunctional substrate for various enzymatic transformations. The presence of both an ester and a nitrile group allows for selective catalysis, depending on the enzyme class employed. Esterase enzymes, for instance, can catalyze the hydrolysis of the methyl ester group. In its close analogue, ethyl 2-(cyanomethyl)benzoate, the ester group can be hydrolyzed by esterases to yield the corresponding carboxylic acid, 2-(cyanomethyl)benzoic acid, and ethanol (B145695) . This reaction is a classic example of enzymatic catalysis providing a mild alternative to chemical hydrolysis, which often requires harsh acidic or basic conditions that could affect the nitrile group .

Conversely, the nitrile group can be a target for nitrile-converting enzymes. While direct enzymatic studies on "Methyl 2-(cyanomethyl)benzoate" are not extensively detailed in the literature, its structural similarity to other cyanomethyl-containing aromatic compounds suggests its potential as a substrate for enzymes like nitrile hydratases or nitrilases nih.govresearchgate.net. These enzymes could potentially hydrate (B1144303) the nitrile to an amide, forming methyl 2-(2-amino-2-oxoethyl)benzoate, or hydrolyze it to a carboxylic acid, yielding 2-(carboxymethyl)benzoic acid methyl ester. A related compound, Methyl 2-[(cyanomethyl)thio]benzoate, is noted for its use as a substrate in biochemical assays and enzyme-catalyzed reactions .

The dual functionality of "Methyl 2-(cyanomethyl)benzoate" makes it a valuable molecule for investigating enzyme selectivity and for the chemoenzymatic synthesis of complex organic molecules and pharmaceutical intermediates lookchem.com.

Regioselective Biotransformations of Cyanomethyl-Containing Compounds

The regioselectivity of enzymes is particularly evident in the biotransformation of dinitrile compounds like the isomers of (cyanomethyl)benzonitrile. The bacterium Rhodococcus rhodochrous LL100-21 has been extensively studied for its ability to selectively hydrolyze one of two nitrile groups in these substrates, with the outcome being highly dependent on the substrate isomer and the specific enzymes induced in the bacterium nih.govresearchgate.netox.ac.uk.

When R. rhodochrous is grown on propionitrile (B127096) or benzonitrile, it induces nitrile-hydrolyzing enzymes that exhibit remarkable regioselectivity. For the ortho isomer, 2-(cyanomethyl)benzonitrile, these enzymes exclusively attack the aliphatic nitrile group (-CH₂CN), converting it to a carboxylic acid to produce 2-(cyanophenyl)acetic acid with high yield and no other detectable products nih.govox.ac.uk. In contrast, for the meta and para isomers, 3-(cyanomethyl)benzonitrile (B188025) and 4-(cyanomethyl)benzonitrile, the transformation occurs at the aromatic nitrile group, yielding 3- and 4-(cyanomethyl)benzoic acid, respectively nih.gov.

This pronounced regioselectivity highlights the enzyme's ability to distinguish between two chemically similar functional groups based on their position on the aromatic ring. This capability is challenging to achieve using conventional chemical methods and underscores the synthetic utility of biocatalysis .

| Substrate | Target Nitrile Group | Major Product | Reference |

|---|---|---|---|

| 2-(Cyanomethyl)benzonitrile (ortho) | Aliphatic (-CH₂CN) | 2-(Cyanophenyl)acetic acid | nih.govox.ac.uk |

| 3-(Cyanomethyl)benzonitrile (meta) | Aromatic (-CN) | 3-(Cyanomethyl)benzoic acid | nih.gov |

| 4-(Cyanomethyl)benzonitrile (para) | Aromatic (-CN) | 4-(Cyanomethyl)benzoic acid | nih.gov |

Applications of Nitrile Hydrolases and Other Enzymes in Derivatizing Methyl 2-(cyanomethyl)benzoate Analogues

Nitrile hydratases (NHases) and nitrilases are powerful biocatalysts for the transformation of nitrile-containing compounds into valuable amides and carboxylic acids, respectively researchgate.netfrontiersin.org. These enzymes operate under mild, environmentally friendly conditions and often exhibit high chemo-, regio-, and enantioselectivity, making them attractive alternatives to traditional chemical synthesis researchgate.netcsir.co.za.

The application of these enzymes to analogues of "Methyl 2-(cyanomethyl)benzoate" offers a pathway to a variety of derivatives. For example, applying a nitrile hydratase to "Methyl 2-(cyanomethyl)benzoate" could selectively hydrate the nitrile function to produce methyl 2-(2-amino-2-oxoethyl)benzoate (the corresponding amide). Alternatively, a nitrilase could hydrolyze the nitrile to a carboxyl group, yielding methyl 2-(carboxymethyl)benzoate.

The study of Rhodococcus rhodochrous LL100-21 further illustrates this potential. When the bacterium was grown on acetonitrile (B52724) instead of benzonitrile, it expressed different enzymes, including a nitrile hydratase with less regiospecificity nih.govresearchgate.net. In the case of 2-(cyanomethyl)benzonitrile, this resulted in the formation of amide derivatives, specifically 2-(cyanophenyl)acetamide and 2-(cyanomethyl)benzamide, albeit in low yields nih.govox.ac.uk. This demonstrates that by selecting the appropriate biocatalyst and conditions, it is possible to control the reaction outcome and generate either the amide or the carboxylic acid derivative from a nitrile precursor.

The use of these enzymes is a cornerstone of green chemistry, enabling the synthesis of pharmaceuticals and fine chemicals. For instance, NHases are used in the large-scale industrial production of acrylamide (B121943) and nicotinamide (B372718) frontiersin.orgcsir.co.za. The derivatization of "Methyl 2-(cyanomethyl)benzoate" analogues using such biocatalytic systems holds significant promise for developing efficient and sustainable synthetic routes to complex, functionalized molecules researchgate.net.

| Starting Substrate | Enzyme Type | Potential Product | Transformation | Reference |

|---|---|---|---|---|

| Methyl 2-(cyanomethyl)benzoate | Esterase | 2-(Cyanomethyl)benzoic acid | Ester Hydrolysis | |

| Methyl 2-(cyanomethyl)benzoate | Nitrile Hydratase | Methyl 2-(2-amino-2-oxoethyl)benzoate | Nitrile Hydration | researchgate.netfrontiersin.org |

| Methyl 2-(cyanomethyl)benzoate | Nitrilase | Methyl 2-(carboxymethyl)benzoate | Nitrile Hydrolysis | researchgate.netcsir.co.za |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways for Methyl 2-(cyanomethyl)benzoate (B8605764) and its Complex Derivatives

Future research in the synthesis of Methyl 2-(cyanomethyl)benzoate and its derivatives is focused on creating more efficient and atom-economical pathways to complex molecular architectures. A significant trend is the development of divergent synthetic strategies that allow for the creation of a wide array of products from a single, readily available starting material.

One such emerging strategy is the base-mediated divergent annulation of Methyl 2-(cyanomethyl)benzoates with conjugated ynones. researchgate.netnih.gov This method has proven effective for the synthesis of a variety of 1-naphthols and xanthones with moderate to excellent yields. researchgate.netnih.gov The reaction is notable for its use of readily available precursors, broad substrate scope, and complete regioselectivity, with the reaction pathway being controlled by the choice of substrate. researchgate.netnih.gov This approach highlights a move towards more sophisticated synthetic routes that maximize molecular complexity in a single step.

Another key direction is the development of greener and more sustainable synthetic methods. This includes the use of biocatalysis in the synthesis of precursors to Methyl 2-(cyanomethyl)benzoate. For instance, the bacterium Rhodococcus rhodochrous has been shown to regioselectively hydrolyze dinitrile compounds like 2-(cyanomethyl)benzonitrile, selectively targeting the aliphatic cyano group to produce 2-(cyanomethyl)benzoic acid. This enzymatic approach offers a more environmentally benign alternative to traditional chemical hydrolysis.

The table below summarizes some of the novel synthetic approaches being explored for Methyl 2-(cyanomethyl)benzoate and its derivatives.

| Synthetic Approach | Key Features | Products | Potential Advantages |

| Base-Mediated Divergent Annulation | Uses conjugated ynones; Substrate-controlled | 1-Naphthols, Xanthones | High efficiency, regioselectivity, and access to diverse structures. researchgate.netnih.gov |

| Biocatalytic Hydrolysis | Employs Rhodococcus rhodochrous | 2-(Cyanomethyl)benzoic acid | Green methodology, high regioselectivity. |

These research trajectories indicate a clear trend towards the development of more elegant and sustainable synthetic strategies that not only improve the efficiency of obtaining Methyl 2-(cyanomethyl)benzoate but also expand its utility in the construction of complex and functionally rich molecules.

Exploration of Advanced Catalytic Systems for Methyl 2-(cyanomethyl)benzoate Transformations

The dual functionality of Methyl 2-(cyanomethyl)benzoate, possessing both a reactive nitrile and an ester group, makes it an ideal substrate for a variety of catalytic transformations. Future research is geared towards the exploration of advanced catalytic systems that can offer enhanced control over selectivity and reactivity.

A significant area of interest is the use of transition metal pincer complexes for the catalytic conversion of nitriles. rug.nlrug.nl These complexes have shown great promise in the hydrogenation of nitriles to amines or imines under mild conditions. rug.nlrug.nl The application of such catalysts to Methyl 2-(cyanomethyl)benzoate could provide highly selective pathways for the transformation of the cyanomethyl group while leaving the ester functionality intact, or vice versa. The mechanism of these reactions often involves metal-ligand cooperativity, which allows for novel reaction pathways. rug.nl

Another emerging trend is the development of stimuli-responsive catalytic systems. bohrium.comsc.edu These "smart" catalysts can be switched on or off by external stimuli such as light, pH, or temperature, offering unprecedented control over the reaction process. bohrium.comsc.edu For a multifunctional molecule like Methyl 2-(cyanomethyl)benzoate, such catalysts could enable sequential transformations of its different functional groups by simply changing the reaction conditions. For example, a pH-responsive catalyst could be used to selectively hydrolyze the ester group under acidic conditions, and then, by changing the pH, the same catalytic system could be switched to a state that activates the nitrile group for a subsequent reaction.

The table below outlines some of the advanced catalytic systems being explored for transformations relevant to Methyl 2-(cyanomethyl)benzoate.

| Catalytic System | Type of Transformation | Potential Advantages |

| Transition Metal Pincer Complexes | Nitrile hydrogenation, C-C coupling | High selectivity, mild reaction conditions. rug.nlrug.nl |

| Stimuli-Responsive Catalysts (Light, pH, Temperature) | Selective functional group transformation | "On/off" control of reactivity, potential for sequential reactions. bohrium.comsc.edu |

The exploration of these advanced catalytic systems is expected to lead to more sophisticated and efficient methods for the manipulation of Methyl 2-(cyanomethyl)benzoate, enabling the synthesis of complex molecules with high precision and control.

Integration of Computational Design with Experimental Synthesis for Targeted Applications

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design of molecules and catalysts with specific properties. In the context of Methyl 2-(cyanomethyl)benzoate, computational tools are expected to play a pivotal role in accelerating the discovery of new applications and the optimization of synthetic processes.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways and predict the reactivity of catalytically active sites. royalsocietypublishing.orgyoutube.com This allows for the in silico screening of potential catalysts for transformations involving Methyl 2-(cyanomethyl)benzoate, saving significant time and resources in the laboratory. youtube.com For instance, DFT calculations can be used to study the mechanism of transition metal-catalyzed reactions, providing insights into the structure-activity relationships of the catalysts. rsc.org

Furthermore, computational methods can be used to design novel derivatives of Methyl 2-(cyanomethyl)benzoate with targeted biological activities. By modeling the interaction of these derivatives with biological targets, such as enzymes, it is possible to predict their potential as therapeutic agents. nih.gov This structure-based drug design approach has been successfully applied to other benzoic acid derivatives and holds great promise for the development of new pharmaceuticals based on the Methyl 2-(cyanomethyl)benzoate scaffold. nih.gov

Molecular dynamics (MD) simulations can also be used to study the behavior of molecules in different environments, which is particularly relevant for understanding the properties of materials derived from Methyl 2-(cyanomethyl)benzoate. mdpi.com For example, MD simulations could be used to predict the thermal stability of polymers incorporating this compound, guiding the design of new materials with improved properties. mdpi.com

The table below highlights the potential applications of computational design in the chemistry of Methyl 2-(cyanomethyl)benzoate.

| Computational Tool | Application Area | Potential Outcomes |